(1-Methanesulfonylcyclohexyl)methanamine

Description

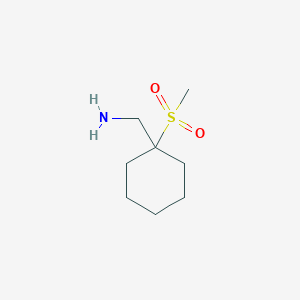

(1-Methanesulfonylcyclohexyl)methanamine is a cyclohexane derivative featuring a methanesulfonyl (-SO₂CH₃) group and a methanamine (-CH₂NH₂) group attached to the same carbon of the cyclohexyl ring. The molecular formula is estimated as C₈H₁₅NO₂S (molecular weight ≈ 191.29 g/mol). The sulfonyl group enhances polarity, likely increasing solubility in polar solvents compared to non-polar substituents .

Key functional groups:

- Methanesulfonyl: Contributes to electrophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name |

(1-methylsulfonylcyclohexyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-12(10,11)8(7-9)5-3-2-4-6-8/h2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVVNNZLNGFEIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CCCCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methanesulfonylcyclohexyl)methanamine typically involves the reaction of cyclohexylmethanamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclohexylmethanamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-Methanesulfonylcyclohexyl)methanamine can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding cyclohexylmethanamine.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the methanesulfonyl group.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Cyclohexylmethanamine.

Substitution: Various substituted cyclohexylmethanamines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-Methanesulfonylcyclohexyl)methanamine is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of methanesulfonyl groups on biological systems. It may serve as a model compound for understanding the interactions of sulfonyl-containing molecules with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used as a building block for the synthesis of drugs that target specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of (1-Methanesulfonylcyclohexyl)methanamine involves its interaction with molecular targets through the methanesulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the target molecule and the context of the interaction.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights critical differences in molecular features:

Physicochemical Properties

- Solubility : The sulfonyl group in this compound likely improves water solubility compared to allyl () or aryl () derivatives. Methanamine derivatives generally exhibit solubility in polar solvents like N,N-dimethylformamide (DMF) .

- Spectral Data : Analogous compounds (e.g., ) show IR peaks for C=O (1705 cm⁻¹) and NH stretches (3100–3500 cm⁻¹). The target compound would exhibit S=O stretches (~1350–1200 cm⁻¹) and amine-related bands .

Biological Activity

(1-Methanesulfonylcyclohexyl)methanamine, a compound characterized by its unique structure comprising a cyclohexyl ring and a methanesulfonyl group, has garnered attention in various fields, particularly medicinal chemistry. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₈H₁₈ClNO₂S

- Molecular Weight : 227.75 g/mol

The compound is typically synthesized through reactions involving cyclohexylamine and methanesulfonyl chloride, which yield the hydrochloride form that exhibits significant biological activities, including antimicrobial properties and potential anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The presence of the methanesulfonyl group is believed to enhance its interaction with microbial membranes, leading to cell lysis and death. Studies have shown that compounds with similar structural features often demonstrate significant antibacterial efficacy against a range of pathogens.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in acidic microenvironments typical of tumor tissues. Methenamine derivatives release formaldehyde upon degradation, which can denature proteins and kill cancer cells. Preclinical studies using melanoma models have suggested that administration of methenamine can reduce tumor growth significantly .

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.

- Receptor Modulation : It can act on various receptors, altering signaling pathways that regulate cell proliferation and apoptosis.

- Interaction with Nucleic Acids : Preliminary data suggest potential interactions with DNA and RNA, impacting gene expression.

Case Studies

A review of literature reveals several case studies highlighting the efficacy of methenamine derivatives in clinical settings:

| Study | Design | Dose | Patients | Outcome |

|---|---|---|---|---|

| Freeman 6 | RCT | Methenamine mandelate 1 g QID × 25 months | 122 | 25% UTI incidence vs. 86% placebo |

| Bohensky 8 | Case Series | Methenamine mandelate 2 g QID × 25 days | 90 | 28% UTI incidence |

| Schiotz 11 | RCT | Methenamine hippurate 1 g BID × 5 days | 145 | 2.7% UTI incidence vs. 13.9% placebo |

These studies illustrate the compound's potential in preventing recurrent urinary tract infections (UTIs) and highlight its safety profile in older populations .

Applications in Drug Development

The unique structure of this compound makes it a candidate for further drug development:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.